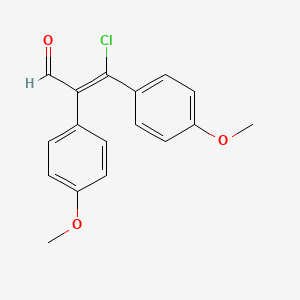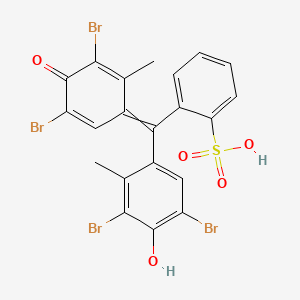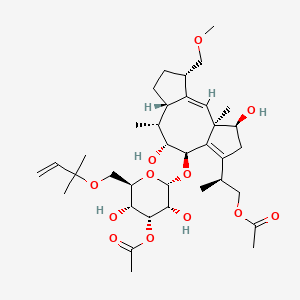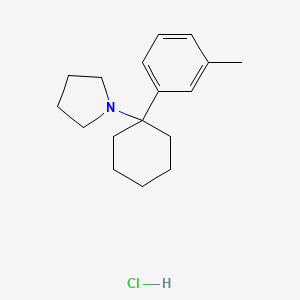![molecular formula C20H39ClN4O2 B10823057 N'-[[5-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B10823057.png)
N'-[[5-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[[5-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N’-dimethylethane-1,2-diamine;hydrochloride is a synthetic compound known for its potential applications in medicinal chemistry and biological research. This compound is characterized by its complex structure, which includes a cyclohexyl ring substituted with ethoxymethyl groups, a pyrazole ring, and a dimethylethane-1,2-diamine moiety. It is often studied for its inhibitory effects on specific enzymes and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[[5-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N’-dimethylethane-1,2-diamine typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions.
Cyclohexyl Substitution: The cyclohexyl ring is then introduced, often through a Friedel-Crafts alkylation reaction, where the pyrazole is alkylated with a cyclohexyl halide in the presence of a Lewis acid catalyst.
Ethoxymethylation: The cyclohexyl ring is further modified by introducing ethoxymethyl groups. This can be done using ethoxymethyl chloride in the presence of a base such as sodium hydride.
Formation of the Diamine Moiety: The final step involves the introduction of the dimethylethane-1,2-diamine group. This can be achieved through a nucleophilic substitution reaction where the pyrazole derivative is reacted with N,N-dimethylethylenediamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to manage the complexity of the multi-step synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxymethyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the cyclohexyl ring, potentially leading to the formation of dihydropyrazole or cyclohexane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine groups, where various alkyl or acyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydropyrazole, cyclohexane derivatives.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its ability to act as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes can be used as catalysts in organic synthesis.
Biology
Biologically, the compound is investigated for its enzyme inhibitory properties. It has shown potential as an inhibitor of protein arginine methyltransferases (PRMTs), which are involved in the regulation of gene expression.
Medicine
In medicinal research, the compound is explored for its anticancer properties. By inhibiting PRMTs, it can alter the methylation status of arginine residues in proteins, affecting cell signaling pathways and potentially leading to the suppression of tumor growth.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals and as a tool in biochemical research to study enzyme functions and interactions.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of PRMTs. By binding to the active site of these enzymes, it prevents the methylation of arginine residues in target proteins. This inhibition can disrupt various cellular processes, including gene expression, signal transduction, and protein-protein interactions. The molecular targets include PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8, each playing distinct roles in cellular regulation.
Comparison with Similar Compounds
Similar Compounds
- N’-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N’-dimethylethane-1,2-diamine
- EPZ019997
- GSK3368715
Uniqueness
Compared to similar compounds, N’-[[5-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N’-dimethylethane-1,2-diamine;hydrochloride stands out due to its specific substitution pattern on the cyclohexyl and pyrazole rings, which enhances its binding affinity and selectivity for PRMTs. This unique structure contributes to its potent inhibitory effects and its potential as a therapeutic agent.
Properties
IUPAC Name |
N'-[[5-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38N4O2.ClH/c1-5-25-15-20(16-26-6-2)9-7-17(8-10-20)19-18(13-22-23-19)14-24(4)12-11-21-3;/h13,17,21H,5-12,14-16H2,1-4H3,(H,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVJUOWIQSTJPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CCC(CC1)C2=C(C=NN2)CN(C)CCNC)COCC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Sodium 2-[(3,5-dibromo-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)(3,5-dibromo-4-hydroxy-2-methylphenyl)methyl]benzenesulfonate](/img/structure/B10822974.png)
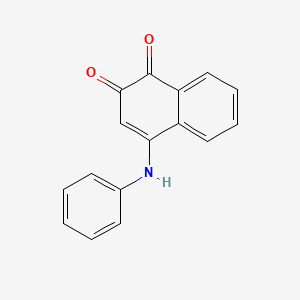
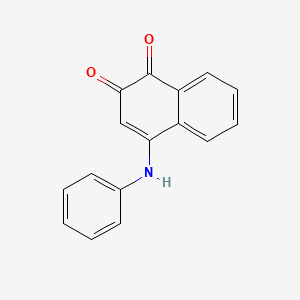
![7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-[1-(butylamino)ethyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B10822995.png)
![(2E)-2-[(2E,4E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B10822997.png)
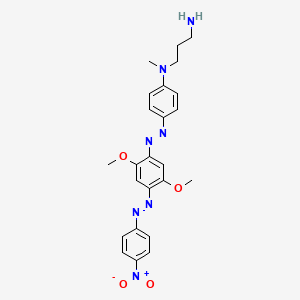

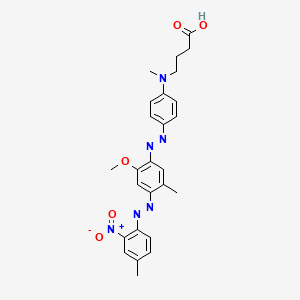
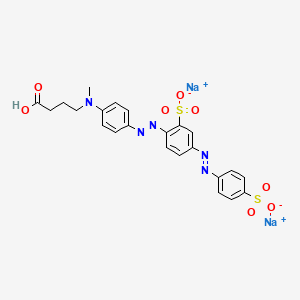
![6-[[9-Hydroxy-4-(methoxymethyl)-1,8-dimethyl-12-propan-2-yl-16-oxatetracyclo[9.6.0.03,7.013,17]heptadeca-2,11-dien-10-yl]oxy]-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B10823013.png)
